molecular formula C18H21N3 B2814375 Dimethyl[4-(1-propylbenzimidazol-2-yl)phenyl]amine CAS No. 384359-01-7

Dimethyl[4-(1-propylbenzimidazol-2-yl)phenyl]amine

Cat. No. B2814375
CAS RN: 384359-01-7
M. Wt: 279.387
InChI Key: DBJLWJSXLLHVAH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

A general process to synthesize benzimidazole derivatives involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties .

Scientific Research Applications

Heterocyclic Amines and Cancer Research

  • Epidemiologic and Experimental Evidence : Studies have implicated food-derived HAs, which are formed in meats cooked by ordinary methods, in the incidence of mammary gland cancer. Chronic administration of specific HAs like PhIP has been shown to cause mammary gland cancer in rats, highlighting the potential etiologic role of these compounds in human breast cancer. This research suggests a need for further experimental studies examining the interaction between HAs and other dietary factors with respect to mammary carcinogenesis (Snyderwine, 1994).

Amine Activators in Acrylic Resin Curing

  • Accelerating Effect of Tertiary Aromatic Amines : A review focusing on the role of tertiary aromatic amines as activators in the benzoyl peroxide/amine system for curing acrylic resins discusses the kinetics, mechanism, activation energy of the reaction, and associated toxicity. This information is crucial for biomedical applications like denture resins or acrylic bone cements, indicating the significance of temperature on curing parameters (Vázquez, Levenfeld, & Román, 1998).

Antifungal Applications

  • Chemical Use Against Fusarium oxysporum : Research into combating Bayoud disease in date palms has explored the chemical use of synthetic compounds, including various amines, demonstrating their effectiveness against the pathogen Fusarium oxysporum f. sp. albedinis. This review highlights the structure–activity relationship (SAR) and identifies efficient compounds, offering insights into antifungal pharmacophore sites (Kaddouri et al., 2022).

Neurotropic and Cerebroprotective Properties

  • Dimethyloxobutylphosphonyl Dimethylate (Dimephosphone) : Dimephosphone has been identified as a drug with metabolic action that can restore damaged brain structures, improve cerebral circulation, and exhibit neurotropic and cerebroprotective properties. Developed in Russia, its novelty and potential therapeutic applications underscore the importance of further research into similar compounds (Tsishba & Maksimov, 2022).

Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in drug therapy . Heterocyclic compounds, such as those containing the imidazole moiety, are of great importance in this research due to their high chemotherapeutic values .

properties

IUPAC Name

N,N-dimethyl-4-(1-propylbenzimidazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-4-13-21-17-8-6-5-7-16(17)19-18(21)14-9-11-15(12-10-14)20(2)3/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJLWJSXLLHVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl[4-(1-propylbenzimidazol-2-yl)phenyl]amine

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